1-(3,4-Dimethoxyphenyl)-3-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)urea
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Overview
Description
3-(3,4-Dimethoxyphenyl)-1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)urea is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that combines a dimethoxyphenyl group with a dimethylaminopyrimidinyl group through a urea linkage, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)urea typically involves multiple steps:
Formation of the Dimethoxyphenyl Intermediate: The initial step involves the preparation of the 3,4-dimethoxyphenyl intermediate. This can be achieved through the methylation of 3,4-dihydroxybenzene using dimethyl sulfate in the presence of a base such as potassium carbonate.
Synthesis of the Dimethylaminopyrimidinyl Intermediate: The next step involves the synthesis of the 6-(dimethylamino)-2-methylpyrimidin-4-yl intermediate. This can be prepared by reacting 2-methyl-4,6-dichloropyrimidine with dimethylamine under reflux conditions.
Coupling Reaction: The final step is the coupling of the two intermediates through a urea linkage. This can be achieved by reacting the dimethoxyphenyl intermediate with the dimethylaminopyrimidinyl intermediate in the presence of a coupling agent such as carbonyldiimidazole (CDI) or triphosgene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)urea undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the urea linkage, potentially leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrimidinyl group, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced urea derivatives.
Substitution: Various substituted pyrimidinyl derivatives.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)propionic acid
- 3,4-Dimethoxycinnamic acid
- 3,4-Dimethoxyphenylacetic acid
Uniqueness
3-(3,4-Dimethoxyphenyl)-1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)urea is unique due to its combination of a dimethoxyphenyl group and a dimethylaminopyrimidinyl group through a urea linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C22H26N6O3 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]urea |
InChI |
InChI=1S/C22H26N6O3/c1-14-23-20(13-21(24-14)28(2)3)25-15-6-8-16(9-7-15)26-22(29)27-17-10-11-18(30-4)19(12-17)31-5/h6-13H,1-5H3,(H,23,24,25)(H2,26,27,29) |
InChI Key |
IOQJFLTUXVRGOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)NC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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